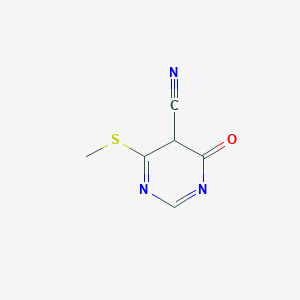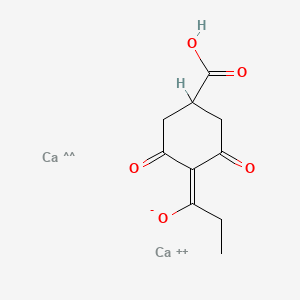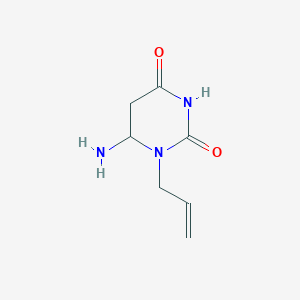
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl iodide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or xylene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it back to the parent isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Parent isoquinoline.
Substitution: Various substituted isoquinolinium derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the isoquinolinium core play crucial roles in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-2-methylisoquinoline
Uniqueness
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32749-01-2 |
|---|---|
Molecular Formula |
C12H16NO2+ |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C12H16NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-8H,4-5H2,1-3H3/q+1 |
InChI Key |
AWOUIWVQSFMVNU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




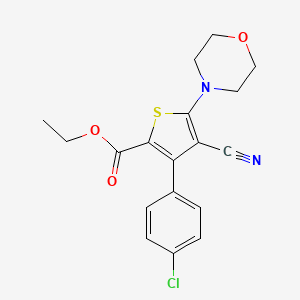
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
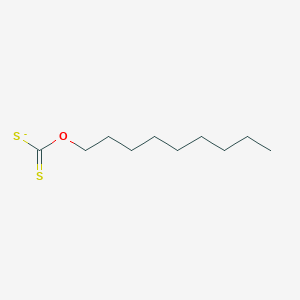
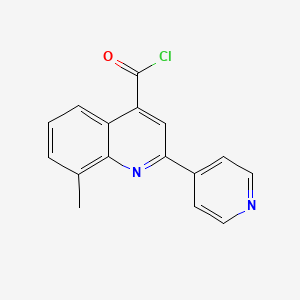
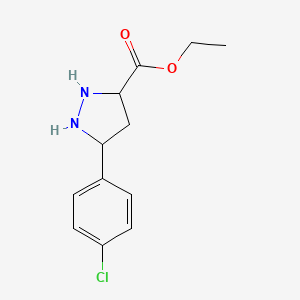
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
